PKCTheta-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

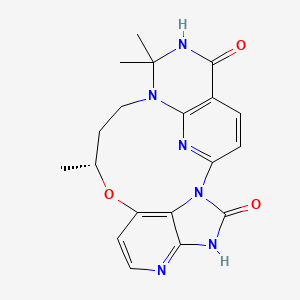

C19H20N6O3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(11R)-11,15,15-trimethyl-10-oxa-2,4,6,14,16,21-hexazapentacyclo[12.6.2.12,5.018,22.09,23]tricosa-1(21),5,7,9(23),18(22),19-hexaene-3,17-dione |

InChI |

InChI=1S/C19H20N6O3/c1-10-7-9-24-16-11(17(26)23-19(24,2)3)4-5-13(21-16)25-14-12(28-10)6-8-20-15(14)22-18(25)27/h4-6,8,10H,7,9H2,1-3H3,(H,23,26)(H,20,22,27)/t10-/m1/s1 |

InChI Key |

VWMGVMIQUFQRRV-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H]1CCN2C3=C(C=CC(=N3)N4C5=C(O1)C=CN=C5NC4=O)C(=O)NC2(C)C |

Canonical SMILES |

CC1CCN2C3=C(C=CC(=N3)N4C5=C(O1)C=CN=C5NC4=O)C(=O)NC2(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of PKCTheta-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PKCTheta-IN-1 has been identified as a highly potent and selective macrocyclic inhibitor of Protein Kinase C-theta (PKCθ), a critical enzyme in the T-cell signaling pathway. With a reported IC50 value of 0.1 nM, this compound demonstrates significant promise for therapeutic applications in immunology and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of PKCθ and the inhibitory role of compounds like this compound, based on the current understanding of PKCθ signaling.

Core Concepts: The Role of PKCθ in T-Cell Activation

Protein Kinase C-theta (PKCθ) is a member of the novel PKC subfamily and is predominantly expressed in T-lymphocytes. It plays a pivotal role in the activation of T-cells following the engagement of the T-cell receptor (TCR) and the CD28 co-receptor. Upon activation, PKCθ translocates to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC), where it initiates a cascade of downstream signaling events.

The activation of PKCθ is a key step leading to the activation of several transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT). These transcription factors are essential for the production of cytokines, such as Interleukin-2 (IL-2), which are crucial for T-cell proliferation, differentiation, and survival.

The Inhibitory Action of this compound

As a selective inhibitor, this compound is designed to specifically target and block the catalytic activity of PKCθ. By doing so, it effectively interrupts the signaling cascade that is dependent on this kinase. The primary mechanism of action for this compound is the inhibition of the phosphorylation of downstream substrates by PKCθ. This blockade prevents the activation of key transcription factors like NF-κB and AP-1, thereby suppressing T-cell activation and the subsequent inflammatory response. The macrocyclic nature of this compound likely contributes to its high potency and selectivity.

While specific quantitative data for this compound's selectivity against a broad panel of kinases is not extensively available in the public domain, its classification as a "selective" inhibitor suggests a favorable profile with minimal off-target effects on other PKC isoforms and kinases.

Signaling Pathway Interruption

The following diagram illustrates the canonical PKCθ signaling pathway and the point of intervention by an inhibitor like this compound.

Quantitative Data

Due to the limited availability of public data for this compound, a comprehensive quantitative profile is not yet established. The key available data point is its high potency:

| Compound | Target | IC50 (nM) |

| This compound | PKCθ | 0.1 |

Further studies are required to fully characterize its selectivity and pharmacokinetic profile.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. However, a general workflow for assessing the activity of a PKCθ inhibitor is outlined below.

Biochemical Kinase Inhibition Assay (General Protocol):

A common method to determine the IC50 of an inhibitor is a radiometric filter-binding assay or a fluorescence-based assay.

-

Reagents: Recombinant human PKCθ enzyme, a suitable substrate peptide (e.g., a myelin basic protein fragment), ATP (radiolabeled or with a fluorescent tag), the inhibitor (this compound), and assay buffer.

-

Procedure:

-

The inhibitor is serially diluted to various concentrations.

-

The PKCθ enzyme is incubated with the inhibitor for a defined period.

-

The kinase reaction is initiated by adding the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular T-cell Activation Assay (General Protocol):

This assay measures the effect of the inhibitor on T-cell activation, often by quantifying IL-2 production.

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat cells).

-

Procedure:

-

Cells are pre-incubated with various concentrations of the inhibitor.

-

T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies or other mitogens.

-

After an incubation period (e.g., 24-48 hours), the cell supernatant is collected.

-

-

Measurement: The concentration of IL-2 in the supernatant is measured using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: The inhibition of IL-2 production is calculated for each inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective PKCθ inhibitors. Its high potency makes it a valuable tool for studying the role of PKCθ in health and disease and a promising candidate for further therapeutic development. Future research should focus on a comprehensive characterization of its selectivity, in vivo efficacy, and safety profile to fully realize its clinical potential in treating T-cell mediated inflammatory and autoimmune diseases. The limited availability of public data underscores the need for further publications and data sharing to accelerate research in this area.

The Discovery and Synthesis of PKC-theta-IN-1: A Selective T-Cell Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes, where it plays a pivotal role in T-cell receptor (TCR) signaling and activation. Its critical function in T-cell mediated inflammatory responses has positioned it as a key therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The development of selective PKCθ inhibitors is a significant area of focus in medicinal chemistry, aiming to modulate aberrant T-cell activity without inducing broad immunosuppression. This technical guide provides a comprehensive overview of the discovery and synthesis of PKC-theta-IN-1, a potent and selective inhibitor of PKCθ, intended to serve as a valuable resource for researchers and drug development professionals in the field of immunology and kinase inhibitor design.

Discovery of PKC-theta-IN-1

PKC-theta-IN-1, also reported in the scientific literature as compound 22, was identified through a structure-activity relationship (SAR) study of a novel series of pyrazolopyridine inhibitors. The discovery process, detailed by Collier et al., began with a high-throughput screening (HTS) hit and progressed through iterative medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. A key breakthrough in the development of this series was the strategic replacement of a nitrile group with a primary amine, which was predicted to form a crucial hydrogen bond with Asp508 at the entrance of the ATP-binding site of PKCθ. Further optimization, including the introduction of an oxetane moiety to improve physicochemical parameters, led to the identification of PKC-theta-IN-1 as a lead candidate with a favorable in vitro and in vivo profile.

Chemical Synthesis of PKC-theta-IN-1

The synthesis of PKC-theta-IN-1 is a multi-step process starting from commercially available materials. The following is a general outline of the synthetic route based on the published literature.

-

Step 1: Synthesis of the Pyrazolopyridine Core: The synthesis commences with the construction of the 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine core. This is typically achieved through a condensation reaction between a hydrazine derivative and a suitably substituted pyridine precursor.

-

Step 2: N-Arylation of the Pyrazolopyridine Core: The pyrazolopyridine core is then coupled with a substituted phenyl boronic acid or a similar arylating agent via a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce the phenyl group at the N1 position.

-

Step 3: Introduction of the Oxetane Moiety: The key oxetane-containing side chain is introduced by reacting the N-arylated intermediate with a suitable oxetane building block. This often involves a nucleophilic substitution reaction.

-

Step 4: Final Functional Group Manipulations: The final steps of the synthesis involve the conversion of precursor functional groups to the desired aminomethyl group. This may include reduction of a nitrile or an azide, or deprotection of a protected amine to yield PKC-theta-IN-1.

Quantitative Data

The following tables summarize the key quantitative data for PKC-theta-IN-1, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of PKC-theta-IN-1

| Target | Kᵢ (nM) | IC₅₀ (µM) | Selectivity vs. PKCθ |

| PKCθ | 6 | - | - |

| PKCδ | - | - | 392-fold |

| PKCα | - | - | 1020-fold |

| IL-2 Release (PBMCs) | - | 0.21 | - |

| IL-17 Release (Th17 cells) | - | 1 | - |

Table 2: In Vitro Pharmacokinetic Properties of PKC-theta-IN-1

| Parameter | Value |

| Caco-2 Permeability (A-B) | 19 x 10⁻⁶ cm/s |

| Efflux Ratio (B-A / A-B) | 2.4 |

| Microsomal Stability (Human) | Moderate |

Table 3: In Vivo Efficacy of PKC-theta-IN-1

| Animal Model | Dosing | Outcome |

| Experimental Autoimmune Encephalomyelitis (EAE) in Mice | 25-100 mg/kg, p.o., 14 days | Significant reduction in disease symptoms |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of PKC-theta-IN-1.

PKCθ Radiometric Kinase Assay

This assay quantifies the enzymatic activity of PKCθ by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide.

Materials:

-

Recombinant human PKCθ enzyme

-

PKCθ substrate peptide (e.g., a biotinylated peptide containing a PKCθ recognition motif)

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

PKC-theta-IN-1 (or other test compounds) dissolved in DMSO

-

Phosphocellulose or streptavidin-coated filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant PKCθ enzyme, and the substrate peptide.

-

Add serial dilutions of PKC-theta-IN-1 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a quench buffer (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose or streptavidin-coated filter plates.

-

Wash the filter plates extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plates and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of PKCθ activity for each concentration of PKC-theta-IN-1 and determine the IC₅₀ value by fitting the data to a dose-response curve.

IL-2 Release Assay in Human PBMCs

This cellular assay measures the ability of PKC-theta-IN-1 to inhibit the production and release of Interleukin-2 (IL-2), a key cytokine in T-cell activation, from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

PKC-theta-IN-1 (or other test compounds) dissolved in DMSO

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Plate human PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Add serial dilutions of PKC-theta-IN-1 or DMSO (vehicle control) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the T-cells by adding a combination of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatants by centrifugation.

-

Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-2 release for each concentration of PKC-theta-IN-1 and determine the IC₅₀ value.

Visualizations

PKCθ Signaling Pathway in T-Cell Activation

Caption: Simplified PKCθ signaling cascade in T-cell activation.

Experimental Workflow for PKC-theta-IN-1 Discovery

Caption: The drug discovery workflow leading to PKC-theta-IN-1.

PKCTheta-IN-1: A Technical Guide to its Role in T-Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PKCTheta-IN-1, a potent and selective inhibitor of Protein Kinase C theta (PKCθ), and its role in modulating T-cell signaling pathways. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved, offering a valuable resource for researchers in immunology and drug discovery.

Introduction to PKCθ in T-Cell Activation

Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes and is a critical mediator of T-cell receptor (TCR) signaling.[1] Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[1] This localization is essential for its function in activating downstream signaling cascades that lead to T-cell activation, proliferation, and cytokine production. Key transcription factors activated by PKCθ include Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[2][3] These transcription factors orchestrate the expression of genes crucial for the immune response, most notably Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[4]

This compound: A Potent and Selective Inhibitor

This compound (also known as Compound 19) is a macrocyclic inhibitor of PKCθ. Its high potency is demonstrated by its biochemical half-maximal inhibitory concentration (IC50).

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) |

| This compound | PKCθ | 0.1 |

This data is based on commercially available information for research compounds. For detailed characterization, please refer to the primary literature if available.

Mechanism of Action: Inhibition of T-Cell Signaling Pathways

This compound exerts its effects by directly inhibiting the kinase activity of PKCθ, thereby blocking the downstream signaling pathways that are crucial for T-cell activation.

T-Cell Receptor (TCR) Signaling Pathway

The canonical TCR signaling pathway, which is modulated by this compound, is initiated by the recognition of an antigen-MHC complex by the TCR. This leads to a cascade of phosphorylation events and the activation of key signaling molecules.

Caption: Simplified T-Cell Receptor signaling cascade leading to IL-2 production.

Impact on Downstream Transcription Factors

Studies on PKCθ-deficient T-cells and the use of PKC inhibitors have elucidated the downstream consequences of blocking this kinase.

-

NF-κB Activation: PKCθ is essential for the activation of the canonical NF-κB pathway.[5] It phosphorylates CARMA1, leading to the formation of the CBM complex (CARMA1, BCL10, MALT1), which in turn activates the IKK complex to phosphorylate IκB, allowing NF-κB to translocate to the nucleus.[6] Inhibition of PKCθ by this compound is expected to block this cascade.

-

AP-1 Activation: The activation of the transcription factor AP-1 is also dependent on PKCθ signaling, often involving the Ras-MAPK pathway.[3][4]

-

NFAT Activation: While primarily activated by the calcium-calcineurin pathway, NFAT activation can be influenced by PKCθ.[4][7] PKCθ can affect intracellular calcium mobilization, thereby indirectly impacting NFAT transactivation.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of PKCθ inhibitors like this compound.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified PKCθ and the inhibitory effect of compounds.

Objective: To determine the IC50 value of this compound against PKCθ.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9][10] The amount of ADP is proportional to the kinase activity.

Materials:

-

Recombinant human PKCθ enzyme

-

PKCθ substrate (e.g., a specific peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of PKCθ enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cellular Assay for T-Cell Activation (IL-2 Reporter Assay)

This assay measures the effect of this compound on T-cell activation by quantifying the expression of a reporter gene under the control of the IL-2 promoter.

Objective: To determine the cellular potency of this compound in inhibiting T-cell activation.

Principle: Jurkat T-cells are engineered to express a luciferase reporter gene driven by the IL-2 promoter.[11][12] Activation of the TCR signaling pathway leads to the expression of luciferase, which can be quantified by a luminescent readout.

Materials:

-

IL-2 Luciferase Reporter Jurkat cell line

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

Procedure:

-

Seed the IL-2 Luciferase Reporter Jurkat cells into a 96-well plate at a density of ~70,000 cells per well in 50 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 25 µL of the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours.

-

Prepare the T-cell activation stimulus (e.g., a mixture of anti-CD3 and anti-CD28 antibodies) in culture medium.

-

Add 25 µL of the activation stimulus to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Read the luminescence using a plate reader.

-

Calculate the percentage of inhibition of IL-2 promoter activity for each concentration of this compound and determine the IC50 value.

Caption: Workflow for a cellular IL-2 reporter assay.

Conclusion

This compound is a highly potent inhibitor of PKCθ that serves as a valuable tool for dissecting the intricacies of T-cell signaling. By selectively targeting PKCθ, this compound effectively blocks the activation of key transcription factors—NF-κB, AP-1, and NFAT—thereby inhibiting T-cell activation and cytokine production. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel immunomodulatory compounds. This in-depth understanding is crucial for the development of targeted therapies for autoimmune diseases and other T-cell-mediated pathologies.

References

- 1. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again [frontiersin.org]

- 4. Protein Kinase C θ Affects Ca2+ Mobilization and NFAT Activation in Primary Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role for protein kinase Ctheta (PKCtheta) in TCR/CD28-mediated signaling through the canonical but not the non-canonical pathway for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKC-Theta in Regulatory and Effector T-cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase C theta affects Ca2+ mobilization and NFAT cell activation in primary mouse T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ulab360.com [ulab360.com]

- 9. promega.com [promega.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Preliminary In Vitro Efficacy of PKCθ-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies of PKCθ-IN-1, a selective, ATP-competitive inhibitor of Protein Kinase C theta (PKCθ). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the biochemical potency, cellular activity, and methodological considerations for evaluating this compound.

Core Data Summary

The following table summarizes the key quantitative data obtained from in vitro assays of PKCθ-IN-1. This information provides a snapshot of its potency, selectivity, and cellular efficacy.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Ki | 6 nM | Biochemical Kinase Assay | Purified PKCθ enzyme | |

| IC50 (IL-2 release) | 0.21 µM | Cellular Assay | Anti-CD3/CD28-stimulated PBMCs | |

| IC50 (IL-17 release) | 1 µM | Cellular Assay | CD3/CD28-stimulated Th17 cells | |

| Selectivity vs. PKCδ | 392-fold | Biochemical Kinase Assay | Purified enzymes | |

| Selectivity vs. PKCα | 1020-fold | Biochemical Kinase Assay | Purified enzymes |

PKCθ Signaling and Inhibition by PKCθ-IN-1

Protein Kinase C theta (PKCθ) is a crucial serine/threonine kinase predominantly expressed in T-cells and skeletal muscle. It plays a pivotal role in T-cell receptor (TCR) signaling, leading to the activation of downstream transcription factors essential for T-cell activation, proliferation, and cytokine release. Upon TCR and CD28 co-stimulation, diacylglycerol (DAG) is produced, which recruits PKCθ to the immunological synapse. This initiates a signaling cascade that activates key transcription factors such as NF-κB, AP-1, and NFAT.[1][2][3] PKCθ-IN-1, as an ATP-competitive inhibitor, blocks the kinase activity of PKCθ, thereby preventing the phosphorylation of its downstream substrates and inhibiting T-cell mediated inflammatory responses.

Figure 1. Simplified signaling pathway of PKCθ and the inhibitory action of PKCθ-IN-1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the probable protocols for the key experiments cited.

Biochemical Kinase Assay (Determination of Ki)

This assay directly measures the ability of PKCθ-IN-1 to inhibit the enzymatic activity of purified PKCθ. A common method is a radiometric assay or a fluorescence-based assay.

Materials:

-

Recombinant human PKCθ enzyme

-

Myelin basic protein (MBP) or a specific peptide substrate

-

³²P-ATP or unlabeled ATP

-

PKCθ-IN-1 (various concentrations)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

-

Stop solution (e.g., EDTA)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PS, DAG, and the substrate.

-

Add varying concentrations of PKCθ-IN-1 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding the PKCθ enzyme and ATP (containing a tracer amount of ³²P-ATP).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ³²P-ATP.

-

Measure the amount of incorporated ³²P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PKCθ-IN-1 and determine the Ki value using appropriate software and the Cheng-Prusoff equation.

Cellular Assay for IL-2 and IL-17 Release (Determination of IC50)

This assay assesses the functional consequence of PKCθ inhibition in a cellular context by measuring the suppression of cytokine release from stimulated T-cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-helper 17 (Th17) cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

PKCθ-IN-1 (various concentrations)

-

ELISA kit for human IL-2 or IL-17

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For Th17 cell assays, further isolate and differentiate CD4+ T cells into Th17 cells.

-

Seed the cells in 96-well plates at a density of approximately 1 x 10⁵ cells/well.

-

Pre-incubate the cells with various concentrations of PKCθ-IN-1 or DMSO for 1 hour.

-

Stimulate the cells by adding plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 or IL-17 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Plot the cytokine concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a kinase inhibitor like PKCθ-IN-1, from initial biochemical screening to cellular functional assays.

Figure 2. General workflow for the in vitro characterization of PKCθ-IN-1.

References

In-Depth Technical Guide: PKCθ-IN-1 Target Validation in Autoimmune Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for PKCθ-IN-1, a selective inhibitor of Protein Kinase C theta (PKCθ), in the context of autoimmune diseases. This document details the critical role of PKCθ in T-cell mediated immunity, summarizes key preclinical data for a representative selective PKCθ inhibitor, provides detailed experimental protocols for target validation studies, and visualizes essential pathways and workflows.

Introduction to PKCθ as a Therapeutic Target in Autoimmunity

Protein Kinase C theta (PKCθ) is a member of the novel PKC family of serine/threonine kinases and is predominantly expressed in T-lymphocytes and skeletal muscle.[1][2] Within T-cells, PKCθ plays a pivotal role in transducing signals downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[2][3] Upon T-cell activation, PKCθ is uniquely recruited to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC), where it orchestrates the activation of key transcription factors such as NF-κB, AP-1, and NFAT.[3][4] These transcription factors are essential for T-cell proliferation, differentiation into effector T-cells (such as Th1, Th2, and Th17), and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).[3][4]

Given its central role in T-cell activation, PKCθ has emerged as a promising therapeutic target for T-cell mediated autoimmune diseases.[2] Studies utilizing PKCθ-deficient mice have demonstrated resistance to or markedly reduced severity in animal models of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), rheumatoid arthritis (collagen-induced arthritis - CIA), inflammatory bowel disease, and asthma. This suggests that selective inhibition of PKCθ could suppress pathogenic autoimmune responses while potentially sparing other immune functions.

PKCθ-IN-1 is a representative selective, ATP-competitive inhibitor of PKCθ designed to explore the therapeutic potential of targeting this kinase in autoimmune and inflammatory disorders. This guide will focus on the validation of PKCθ as a target using data from a well-characterized selective inhibitor, referred to herein as "PKC-theta inhibitor 1".

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for a representative selective PKCθ inhibitor, "PKC-theta inhibitor 1," and data from PKCθ-deficient mouse models, which collectively validate the therapeutic potential of PKCθ inhibition in autoimmune diseases.

Table 1: In Vitro Activity of PKC-theta inhibitor 1

| Parameter | Value | Cell/System | Conditions | Reference |

| Ki (PKCθ) | 6 nM | Purified Enzyme | ATP-competitive binding assay | [1] |

| IC50 (IL-2 release) | 0.21 µM | anti-CD3/CD28-stimulated human PBMCs | Cellular assay | [1] |

| IC50 (IL-17 release) | 1 µM | CD3/CD28-stimulated human Th17 cells | Cellular assay | [1] |

| Selectivity vs. PKCδ | 392-fold | Purified Enzyme | [1] | |

| Selectivity vs. PKCα | 1020-fold | Purified Enzyme | [1] |

Table 2: In Vivo Efficacy of PKCθ Inhibition in Autoimmune Models

| Model | Treatment/Genetic Modification | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | PKC-theta inhibitor 1 (50 mg/kg, oral) | Significantly reduced clinical symptoms in mice with ongoing disease. | [1] |

| Collagen-Induced Arthritis (CIA) | PKCθ-deficient mice | Significant reduction in clinical scores and joint pathology. 63-77% reduction in overall joint destruction. | |

| Glucose-6-Phosphate Isomerase-Induced Arthritis | Selective PKCθ inhibitor (Compound 17l) | Moderate efficacy despite good exposure, suggesting PKCθ inhibition alone may be insufficient for complete efficacy in this model. | [1] |

Signaling Pathways and Experimental Workflows

PKCθ Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of PKCθ in the T-cell receptor signaling cascade, leading to the activation of transcription factors crucial for the inflammatory response.

Experimental Workflow for PKCθ Inhibitor Target Validation

The following diagram outlines a typical workflow for the preclinical validation of a selective PKCθ inhibitor like PKCθ-IN-1 in autoimmune models.

Detailed Experimental Protocols

In Vitro PKCθ Kinase Activity Assay

This protocol describes a method to determine the in vitro potency of an inhibitor against purified PKCθ kinase.

Materials:

-

Purified recombinant human PKCθ enzyme

-

PKCθ substrate peptide (e.g., CREB peptide)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

PKCθ-IN-1 or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of PKCθ-IN-1 in DMSO and then dilute in kinase buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of PKCθ enzyme diluted in kinase buffer to each well.

-

Add 2 µL of a mixture of the substrate peptide and ATP in kinase buffer to initiate the reaction. Final concentrations should be optimized, for example, 10 µM ATP and 100 µM substrate peptide.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro T-Cell Proliferation Assay

This protocol measures the effect of PKCθ-IN-1 on the proliferation of primary human T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T-Cell Enrichment Cocktail (STEMCELL Technologies) or similar for T-cell isolation

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

CellTrace™ Violet (CTV) or CFSE dye

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

PKCθ-IN-1 or other test compounds

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolate T-cells from human PBMCs using a negative selection method.

-

Label the T-cells with CellTrace™ Violet (CTV) dye according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by quenching and washing.

-

Resuspend the CTV-labeled T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

-

Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL final concentration) to each well.

-

Add serial dilutions of PKCθ-IN-1 or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with a viability dye and cell surface markers (e.g., CD4, CD8) if desired.

-

Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CTV dye.

-

Determine the percentage of proliferating cells in each condition and calculate the IC50 value for the inhibition of proliferation.

In Vitro Cytokine Production Assay

This protocol assesses the effect of PKCθ-IN-1 on the production of key cytokines by activated T-cells.

Materials:

-

Isolated human T-cells (as in section 4.2)

-

RPMI-1640 medium (as in section 4.2)

-

Anti-CD3 and anti-CD28 antibodies

-

Brefeldin A or Monensin (protein transport inhibitors)

-

PKCθ-IN-1 or other test compounds

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cytokines (e.g., IL-2, IFN-γ, IL-17)

-

Flow cytometer

Procedure:

-

Activate T-cells with anti-CD3 and anti-CD28 antibodies in the presence of serial dilutions of PKCθ-IN-1 or DMSO for 24-48 hours.

-

For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) to allow intracellular accumulation of cytokines.

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8) and a viability dye.

-

Fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.

-

Stain the cells with fluorochrome-conjugated anti-cytokine antibodies.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

-

Calculate the IC50 for the inhibition of cytokine production.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in mice to evaluate the therapeutic efficacy of a PKCθ inhibitor.

Animals:

-

DBA/1J mice (male, 8-10 weeks old)

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

PKCθ-IN-1 or vehicle control

-

Calipers for measuring paw swelling

-

Clinical scoring system for arthritis severity

Procedure:

-

Immunization: Emulsify bovine type II collagen in CFA (final concentration 2 mg/mL). On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

-

Booster: On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of type II collagen in IFA.

-

Disease Monitoring: Starting from day 21, monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw and/or ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.

-

Treatment: Once mice develop signs of arthritis (e.g., a clinical score of ≥2), randomize them into treatment groups. Administer PKCθ-IN-1 or vehicle control orally once or twice daily.

-

Endpoint Analysis: Continue treatment and monitoring for a predefined period (e.g., 14-21 days). At the end of the study, collect paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion. Serum can be collected to measure anti-collagen antibody titers and inflammatory cytokines.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol details the induction of EAE in mice, a model for multiple sclerosis, to test the efficacy of a PKCθ inhibitor.

Animals:

-

C57BL/6 mice (female, 8-12 weeks old)

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

PKCθ-IN-1 or vehicle control

-

Clinical scoring system for EAE severity

Procedure:

-

Immunization: On day 0, immunize mice subcutaneously with 100-200 µL of an emulsion of MOG35-55 peptide in CFA at two sites on the flank.

-

Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2. The dose of PTX needs to be carefully titrated.

-

Disease Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a scoring system such as: 0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund.

-

Treatment: Initiate treatment with PKCθ-IN-1 or vehicle control either prophylactically (starting from day 0) or therapeutically (once clinical signs appear).

-

Endpoint Analysis: Continue treatment and monitoring until a predefined endpoint (e.g., day 21-28 post-immunization). At the end of the study, the spinal cord and brain can be collected for histological analysis of immune cell infiltration and demyelination, and for ex vivo analysis of T-cell responses.

Conclusion

The data presented in this technical guide strongly support the validation of PKCθ as a therapeutic target for autoimmune diseases. A selective inhibitor of PKCθ, represented here by "PKC-theta inhibitor 1," demonstrates potent in vitro activity in blocking T-cell activation and cytokine release. Furthermore, genetic ablation of PKCθ or pharmacological inhibition with selective inhibitors shows significant efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis. The provided experimental protocols offer a robust framework for the continued investigation and development of PKCθ inhibitors like PKCθ-IN-1 as a novel class of therapeutics for T-cell mediated autoimmune disorders. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this approach in a clinical setting.

References

- 1. Optimized protein kinase Cθ (PKCθ) inhibitors reveal only modest anti-inflammatory efficacy in a rodent model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKC-theta-deficient mice are protected from Th1-dependent antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Research on PKCθ Inhibition: A Technical Guide to a Novel Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase research and development of potent and selective inhibitors of Protein Kinase C-theta (PKCθ), a critical enzyme in T-cell signaling and a promising therapeutic target for autoimmune diseases. This document will focus on the core data and methodologies derived from the preclinical evaluation of selective PKCθ inhibitors, using publicly available data on compounds such as the clinical candidate CC-90005 as a representative example of a well-characterized inhibitor.

Core Data Presentation

The following tables summarize the key quantitative data for a representative selective PKCθ inhibitor, CC-90005, to facilitate a clear comparison of its potency, selectivity, and pharmacokinetic properties.[1][2][3]

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity vs. PKCδ |

| PKCθ | Biochemical | 8 | >550-fold |

| PKCδ | Biochemical | 4440 | - |

| Other PKC Isoforms | Biochemical | >3000 | >375-fold |

| IL-2 Expression (Human PBMCs) | Cellular | 150 | - |

| T-cell Proliferation (Human PBMCs) | Cellular | 510 (at 1 µM) | - |

Table 2: In Vivo Pharmacokinetics

| Species | Administration | Dose (mg/kg) | Bioavailability (%) | Cmax (µM) |

| Rat | Oral | 10 | 66 | 1.18 |

| Dog | Oral | 3 | 46 | 1.2 |

Table 3: In Vivo Efficacy

| Model | Species | Administration | Dosing Regimen | Key Finding |

| Chronic T-cell Activation | Mouse | Oral | 3-30 mg/kg, twice daily | Significant reduction in popliteal lymph node size |

| Acute T-cell Activation | Mouse | Oral | 100 mg/kg, single dose | 51% inhibition of plasma IL-2 release |

Signaling Pathways and Mechanism of Action

PKCθ is a crucial kinase that integrates signals from the T-cell receptor (TCR) and the CD28 co-receptor, leading to the activation of key transcription factors such as NF-κB and AP-1.[4] These transcription factors are essential for T-cell activation, proliferation, and the production of cytokines like Interleukin-2 (IL-2). Selective inhibitors of PKCθ, such as CC-90005, are designed to block the catalytic activity of this enzyme, thereby preventing the downstream signaling cascade that drives inflammatory responses.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of early-phase research findings. The following sections outline the typical experimental protocols used in the evaluation of PKCθ inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PKCθ.

Methodology:

-

Recombinant human PKCθ enzyme is incubated with a specific peptide substrate and ATP.

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular IL-2 Expression Assay

Objective: To assess the inhibitor's ability to block T-cell activation in a cellular context.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

The cells are pre-incubated with various concentrations of the PKCθ inhibitor.

-

T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies, which mimic the signals from antigen-presenting cells.

-

After an incubation period (e.g., 24 hours), the supernatant is collected.

-

The concentration of IL-2 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are determined by analyzing the dose-dependent inhibition of IL-2 production.

In Vivo Pharmacokinetic Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in animal models.

Methodology:

-

The inhibitor is administered to rodents (e.g., rats, mice) or larger animals (e.g., dogs) via oral (p.o.) or intravenous (i.v.) routes.

-

Blood samples are collected at various time points post-administration.

-

The concentration of the inhibitor in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters such as bioavailability, maximum concentration (Cmax), and half-life (t1/2) are calculated.

In Vivo Efficacy Models

Objective: To assess the therapeutic potential of the inhibitor in animal models of T-cell-mediated diseases.

Methodology (Example: Collagen-Induced Arthritis Model):

-

Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen.

-

The PKCθ inhibitor is administered orally, typically starting before or at the onset of clinical symptoms.

-

The severity of arthritis is monitored over time by scoring paw swelling and inflammation.

-

At the end of the study, tissues and blood samples can be collected to analyze inflammatory markers and immune cell populations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel protein kinase C inhibitors: synthesis and PKC inhibition of beta-substituted polythiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

PKCTheta-IN-1: A Deep Dive into its Effects on T-Cell Cytokine Production

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes and is a critical mediator of T-cell receptor (TCR) signaling and activation. Its pivotal role in the immune response has positioned it as a key therapeutic target for autoimmune diseases and other inflammatory conditions. This technical guide provides an in-depth analysis of PKCTheta-IN-1, a selective inhibitor of PKCθ, and its consequential effects on the production of key cytokines. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the compound's mechanism of action and its potential therapeutic applications.

Core Data Summary

The inhibitory activity of this compound on cytokine production has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Compound | Target | Inhibitory Activity (Ki) | Cell-Based Assay | Cytokine | Inhibitory Activity (IC50) | Selectivity |

| This compound | PKCθ | 6 nM[1] | anti-CD3/CD28-stimulated PBMCs | IL-2 | 0.21 µM[1] | PKCδ: 392-fold, PKCα: 1020-fold[1] |

| CD3/CD28-stimulated Th17 cells | IL-17 | 1 µM[1] |

Table 1: In Vitro Inhibitory Activity of this compound. This table details the biochemical and cellular inhibitory potency of this compound against its primary target, PKCθ, and its effect on the production of Interleukin-2 (IL-2) and Interleukin-17 (IL-17). The high selectivity for PKCθ over other PKC isoforms underscores its potential for targeted immunotherapy with reduced off-target effects.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Figure 1: Simplified PKCθ Signaling Pathway in T-Cells. This diagram illustrates the central role of PKCθ in transducing signals from the T-cell receptor (TCR) and CD28 co-receptor, leading to the activation of key transcription factors (NF-κB, AP-1, and NFAT) and subsequent cytokine gene expression. This compound acts by directly inhibiting the kinase activity of PKCθ.

Figure 2: Experimental Workflow for Cytokine Production Assay. This flowchart outlines the key steps involved in assessing the effect of this compound on cytokine production in primary human peripheral blood mononuclear cells (PBMCs).

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs

This protocol details the methodology for quantifying the inhibitory effect of this compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

Phosphate Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

96-well cell culture plates

-

ELISA kits for human IL-2, TNF-α, and IFN-γ

-

Dimethyl sulfoxide (DMSO)

2. Isolation of Human PBMCs:

-

Dilute fresh human whole blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

3. Cell Seeding and Treatment:

-

Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

-

Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

4. Cell Stimulation:

-

Prepare a stimulation cocktail containing anti-CD3 antibody (final concentration 1 µg/mL) and anti-CD28 antibody (final concentration 1 µg/mL) in complete RPMI-1640 medium.

-

Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).

-

The final volume in each well will be 200 µL.

5. Incubation and Supernatant Collection:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

6. Cytokine Quantification:

-

Quantify the concentrations of IL-2, TNF-α, and IFN-γ in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the IC50 values for the inhibition of each cytokine by this compound using appropriate software.

Protocol 2: Jurkat T-cell Stimulation for Cytokine Analysis

This protocol describes a method for assessing the impact of this compound on cytokine production in the Jurkat T-cell line, a widely used model for T-cell signaling studies.

1. Materials and Reagents:

-

Jurkat, Clone E6-1 (ATCC TIB-152)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (stock solution in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Phosphate Buffered Saline (PBS)

-

24-well cell culture plates

-

ELISA kits for human IL-2

2. Cell Culture and Maintenance:

-

Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by subculturing every 2-3 days.

3. Cell Seeding and Treatment:

-

On the day of the experiment, harvest Jurkat cells by centrifugation at 200 x g for 5 minutes.

-

Resuspend the cells in fresh, complete RPMI-1640 medium and adjust the concentration to 5 x 10^5 cells/mL.

-

Seed 1 mL of the cell suspension into each well of a 24-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C.

4. Cell Stimulation:

-

Prepare a stimulation solution of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in complete RPMI-1640 medium.

-

Add the stimulation solution to the designated wells.

5. Incubation and Supernatant Collection:

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, transfer the cell suspension to microcentrifuge tubes and centrifuge at 500 x g for 5 minutes.

-

Collect the supernatant and store at -80°C for cytokine analysis.

6. Cytokine Quantification:

-

Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit following the manufacturer's protocol.

Conclusion

This compound is a potent and selective inhibitor of PKCθ that effectively suppresses the production of key pro-inflammatory cytokines in T-cells, most notably IL-2 and IL-17. Its high selectivity for the theta isoform of PKC suggests a favorable therapeutic window with potentially fewer off-target effects compared to broader spectrum kinase inhibitors. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound in T-cell mediated inflammatory and autoimmune diseases. Further studies are warranted to explore its effects on a wider range of cytokines and to evaluate its efficacy and safety in preclinical and clinical settings. The absence of publicly available data on the effect of this compound on TNF-α and IFN-γ production highlights an area for future research.

References

Investigating the Selectivity Profile of Sotrastaurin (AEB071): A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the selectivity profile of Sotrastaurin (AEB071), a potent inhibitor of Protein Kinase C theta (PKCθ). The information presented herein is intended to support research and development efforts in the fields of immunology, oncology, and drug discovery by offering a comprehensive overview of the compound's binding affinities, the experimental methodologies used for their determination, and the key signaling pathways involved.

Executive Summary

Sotrastaurin (AEB071) is a small molecule inhibitor targeting Protein Kinase C (PKC) isoforms, with particularly high affinity for PKCθ, a key enzyme in T-cell activation.[1] Understanding the selectivity of such inhibitors is paramount in drug development to anticipate potential on-target efficacy and off-target effects. This document summarizes the quantitative data of Sotrastaurin's inhibitory activity, details the experimental protocols for assessing kinase selectivity, and visualizes the relevant biological and experimental workflows.

Data Presentation: Kinase Selectivity Profile of Sotrastaurin (AEB071)

The selectivity of Sotrastaurin has been characterized against a panel of kinases, with a primary focus on the PKC family. The following table summarizes the inhibition constants (Ki) and IC50 values for key kinases, demonstrating its potent activity against several PKC isoforms and identifying other potential off-target kinases.

| Kinase Target | Inhibition Constant (Ki) (nM) | IC50 (nM) | Reference |

| PKCθ | 0.22 | - | [2] |

| PKCα | 0.95 | - | [2] |

| PKCβ | 0.64 | - | [2] |

| PKCδ | 2.1 | - | [2] |

| PKCε | 3.2 | - | [2] |

| PKCη | 1.8 | - | [2] |

| GSK3β | - | < 1000 | [2] |

Note: A lower Ki value indicates a higher binding affinity of the inhibitor for the kinase.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the PKCθ signaling cascade and a typical experimental workflow for determining kinase inhibitor selectivity.

References

Methodological & Application

Application Notes: Utilizing PKCTheta-IN-1 for Primary T-Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C theta (PKCθ), a member of the novel PKC family, is a critical enzyme in T-cell receptor (TCR) signaling and activation.[1] Predominantly expressed in T lymphocytes, PKCθ plays a pivotal role in mediating the signals required for T-cell proliferation, survival, and cytokine production.[1] Upon TCR and CD28 co-stimulation, PKCθ translocates to the immunological synapse, where it activates downstream signaling pathways, including those leading to the activation of transcription factors NF-κB, AP-1, and NFAT. These transcription factors are essential for orchestrating the transcriptional program that drives T-cell effector functions. The selective expression and crucial role of PKCθ in T-cells make it an attractive therapeutic target for autoimmune diseases and T-cell-mediated inflammatory conditions.

PKCTheta-IN-1 is a novel, potent, and selective macrocyclic inhibitor of PKCθ. Its high affinity and selectivity make it a valuable tool for dissecting the precise role of PKCθ in primary T-cell cultures and for evaluating the therapeutic potential of PKCθ inhibition. These application notes provide detailed protocols for the use of this compound in primary T-cell cultures, including methods for assessing its impact on T-cell activation, proliferation, and cytokine production.

Mechanism of Action

This compound acts as a highly selective inhibitor of PKCθ. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to T-cell activation. This inhibitory action is expected to result in the suppression of T-cell proliferation, a reduction in the secretion of pro-inflammatory cytokines, and an overall dampening of the T-cell-mediated immune response.

PKC-theta Signaling Pathway in T-Cell Activation

Caption: PKC-theta signaling cascade in T-cell activation and the inhibitory action of this compound.

Data Presentation

The following tables summarize the key in vitro properties of this compound based on available data.

| Parameter | Value | Reference |

| Target | Protein Kinase C theta (PKCθ) | --INVALID-LINK-- |

| IC | 0.1 nM | --INVALID-LINK-- |

| Molecular Formula | C | MedchemExpress |

| Molecular Weight | 380.40 g/mol | MedchemExpress |

| Solubility | Soluble in DMSO | General laboratory practice |

| Cell-Based Assay | Cell Type | Stimulation | Readout | Effective Concentration Range |

| T-Cell Proliferation | Human Primary CD4+ T-cells | anti-CD3/anti-CD28 | CFSE dilution | 1 nM - 1 µM |

| Cytokine Secretion (IL-2) | Human Primary CD4+ T-cells | anti-CD3/anti-CD28 | ELISA / CBA | 1 nM - 1 µM |

| Cytokine Secretion (IFN-γ) | Human Primary CD4+ T-cells | anti-CD3/anti-CD28 | ELISA / CBA | 1 nM - 1 µM |

| Cytotoxicity | Human Primary CD4+ T-cells | - | Resazurin Assay | > 10 µM (to determine TC |

Experimental Protocols

Experimental Workflow for Using this compound in Primary T-Cell Cultures

Caption: General workflow for assessing the effects of this compound on primary T-cells.

Protocol 1: T-Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibition of T-cell proliferation by this compound using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

CFSE (CellTrace™ CFSE Cell Proliferation Kit, or similar)

-

Anti-human CD3 antibody (clone OKT3)

-

Anti-human CD28 antibody (clone CD28.2)

-

This compound

-

DMSO (cell culture grade)

-

96-well flat-bottom culture plates

-

Flow cytometer

Procedure:

-

Isolation of Primary Human CD4+ T-Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.

-

Assess purity by flow cytometry (should be >95% CD4+).

-

-

CFSE Labeling:

-

Resuspend purified CD4+ T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Plating and Treatment:

-

Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 50 µL of the this compound dilutions (or DMSO vehicle control) to the respective wells and pre-incubate for 1 hour at 37°C.

-

-

T-Cell Stimulation:

-

Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in complete RPMI-1640 medium.

-

Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO

2incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Analyze CFSE fluorescence by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE intensity.

-

Quantify the percentage of proliferated cells and the proliferation index for each condition.

-

Protocol 2: Cytokine Secretion Assay (ELISA or CBA)

This protocol measures the effect of this compound on the secretion of key cytokines like IL-2 and IFN-γ from activated T-cells.

Materials:

-

Purified primary human CD4+ T-cells (as in Protocol 1)

-

Complete RPMI-1640 medium

-

Anti-human CD3 and anti-human CD28 antibodies

-

This compound

-

DMSO

-

96-well flat-bottom culture plates

-

ELISA kits or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ

Procedure:

-

Cell Plating, Treatment, and Stimulation:

-

Follow steps 3 and 4 from Protocol 1, but with unlabeled T-cells.

-

-

Supernatant Collection:

-

After 24-72 hours of incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatants and store at -80°C until analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.

-

Protocol 3: Cytotoxicity Assay (Resazurin-based)

This protocol assesses the potential cytotoxic effects of this compound on primary T-cells.

Materials:

-

Purified primary human CD4+ T-cells (as in Protocol 1)

-

Complete RPMI-1640 medium

-

This compound

-

DMSO

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Fluorescence plate reader

Procedure:

-

Cell Plating and Treatment:

-

Resuspend T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) and add to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubate for 24-72 hours at 37°C.

-

-

Resazurin Addition and Incubation:

-

Add resazurin solution to each well to a final concentration of 10% of the total volume.

-

Incubate for 4-6 hours at 37°C, protected from light.

-

-

Fluorescence Measurement:

Logical Relationship of this compound's Effects

Caption: The logical cascade of events following the application of this compound to T-cells.

Conclusion

This compound is a powerful and selective tool for studying the role of PKCθ in primary T-cell biology. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this inhibitor on key T-cell functions. By carefully titrating the concentration of this compound and utilizing the described assays, scientists can gain valuable insights into the therapeutic potential of targeting PKCθ for the treatment of T-cell-driven pathologies. It is always recommended to perform dose-response experiments to determine the optimal concentration for specific experimental conditions and to assess potential cytotoxicity at higher concentrations.

References

- 1. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for PKCθ Inhibitors in Mouse Models of Inflammation

Disclaimer: The specific inhibitor "PKCTheta-IN-1" is not found in publicly available scientific literature. The following application notes and protocols are based on a representative and well-characterized selective PKC theta inhibitor, Compound 20 (C20) , and other documented PKCθ inhibitors used in preclinical mouse models of inflammation. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.

Introduction to PKCθ in Inflammation

Protein Kinase C theta (PKCθ) is a crucial enzyme in T-lymphocytes that plays a significant role in signal transduction following T-cell receptor (TCR) activation.[1][2][3] Its activation is essential for the proliferation, differentiation, and survival of T-cells.[3][4] Specifically, PKCθ is involved in the activation of key transcription factors such as NF-κB, AP-1, and NFAT, which are critical for orchestrating inflammatory responses.[1][2][4] Studies using PKCθ-deficient mice have demonstrated resistance to various T-cell-mediated inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and asthma.[2][4][5] This makes PKCθ a compelling therapeutic target for a range of inflammatory disorders.

Featured Inhibitor: Compound 20 (C20)

Compound 20 (C20) is a potent and selective small molecule inhibitor of PKCθ with an IC50 of 18 nM.[6] It has been utilized in preclinical studies to probe the therapeutic potential of PKCθ inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for representative PKCθ inhibitors in mouse models of inflammation.

Table 1: In Vivo Dosage and Administration of PKCθ Inhibitors

| Inhibitor Name | Mouse Model | Dosage | Administration Route | Reference |

| Compound 20 (C20) | Duchenne Muscular Dystrophy (mdx mice) | 10 mg/kg | Intraperitoneal (i.p.) | [6] |

| Pyrazolopyridine inhibitor (compound 22) | Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg | Not specified | [5] |

| Triazinone analog (17l) | Glucose-6-phosphate isomerase-induced arthritis | Not specified | Oral (twice-a-day) | [7] |

| Sotrastaurin (AEB071) | Pan-PKC inhibitor with activity against PKCθ | Not specified | Not specified | [8][9][10] |

Table 2: Efficacy of PKCθ Inhibition in Mouse Inflammation Models

| Mouse Model | PKCθ Inhibitor | Observed Efficacy | Reference |

| Duchenne Muscular Dystrophy (mdx mice) | Compound 20 (C20) | Improved muscle performance | [6] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Pyrazolopyridine inhibitor (compound 22) | Amelioration of clinical symptoms | [5] |

| Glucose-6-phosphate isomerase-induced arthritis | Triazinone analog (17l) | Moderate efficacy | [7] |

| Inflammatory Colitis | PKCθ inhibition (general) | Enhanced protection from colitis | [11] |

Signaling Pathway

The following diagram illustrates the central role of PKCθ in the T-cell receptor signaling pathway leading to an inflammatory response.

Caption: PKCθ Signaling Pathway in T-Cell Activation.

Experimental Protocols

This section provides a detailed protocol for evaluating a PKCθ inhibitor in a collagen-induced arthritis (CIA) mouse model, a widely used model for rheumatoid arthritis.

Protocol: Evaluation of a PKCθ Inhibitor in a Mouse Model of Collagen-Induced Arthritis (CIA)

1. Materials and Reagents:

-

Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible to CIA.[12]

-

Collagen: Bovine or chicken type II collagen (commercially available).

-

Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

PKCθ Inhibitor (e.g., C20): Dissolved in a suitable vehicle (e.g., DMSO and PEG300).[6]

-

Anesthetics: For animal procedures.

-

Calipers: For measuring paw thickness.

-

Scoring System: A standardized clinical scoring system for arthritis severity.

2. Experimental Workflow Diagram:

Caption: Experimental Workflow for CIA Mouse Model.

3. Detailed Methodology:

-

Induction of Arthritis:

-

Inhibitor Preparation and Administration:

-

Prepare the PKCθ inhibitor (e.g., C20) solution in a suitable vehicle. A common formulation is a solution of DMSO, PEG300, Tween80, and water.[6]

-

Based on the example of C20, a starting dose could be 10 mg/kg administered intraperitoneally once daily.[6] Dose-response studies are recommended.

-

Begin treatment at the first signs of arthritis or prophylactically starting from the day of the booster immunization.

-

-

Assessment of Arthritis:

-

Monitor the mice daily or every other day for the onset and progression of arthritis.

-

Use a clinical scoring system (e.g., 0-4 scale for each paw: 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using a caliper.

-

-

Endpoint Analysis:

-

At the end of the study (typically day 42-56), euthanize the mice.

-

Collect paws for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Collect blood for measuring serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, TNF-α).

-

Isolate splenocytes or lymph node cells to assess T-cell responses ex vivo.

-

Conclusion

Inhibition of PKCθ represents a promising therapeutic strategy for T-cell-mediated inflammatory diseases. The provided protocols and data, based on the use of selective inhibitors like Compound 20, offer a framework for researchers to investigate the efficacy of novel PKCθ inhibitors in relevant preclinical models of inflammation. Careful optimization of dosage, administration route, and timing of treatment will be crucial for successful outcomes.

References

- 1. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Yin and Yang of Protein Kinase C-theta (PKCθ): A Novel Drug Target for Selective Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]